2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide
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Overview
Description
2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide is a complex organic compound that features both pyridopyrimidine and phenylacetamide functionalities
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide generally involves multi-step reactions starting from readily available precursors. The key steps include:
Formation of the pyridopyrimidine core: : This is usually achieved through a condensation reaction involving an aldehyde, a nitrile, and a suitable amine under acidic or basic conditions.
Introduction of the ethoxy group: : This step typically involves the alkylation of a hydroxyl group with ethyl iodide or ethyl bromide in the presence of a base such as potassium carbonate.
Attachment of the phenylacetamide moiety: : This is done via an amide coupling reaction, often using reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl) carbodiimide) or HATU (O-(7-azabenzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate).
Industrial Production Methods
Industrial production methods scale up the laboratory synthesis by optimizing reaction conditions, including temperature, pressure, solvent, and catalyst systems to maximize yield and purity while minimizing cost and environmental impact. These methods often involve continuous flow systems and automated reaction monitoring.
Chemical Reactions Analysis
Types of Reactions it Undergoes
Oxidation: : The compound may undergo oxidation reactions at the ethoxy groups, leading to the formation of aldehydes or carboxylic acids.
Reduction: : The nitro groups, if present, can be reduced to amines using agents like hydrogen in the presence of a palladium catalyst.
Substitution: : Halogenation of aromatic rings or substitution at the amine group is possible under suitable conditions using reagents like halogens or alkyl halides.
Common Reagents and Conditions
Oxidizing agents: : Potassium permanganate, Jones reagent.
Reducing agents: : Hydrogen gas with palladium catalyst, lithium aluminum hydride.
Halogenating agents: : Bromine, chlorine.
Major Products Formed
From oxidation: : Aldehydes, carboxylic acids.
From reduction: : Amines.
From substitution: : Halogenated derivatives, alkylated products.
Scientific Research Applications
2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide has shown potential in several research areas:
Chemistry: : As a building block for synthesizing more complex organic molecules.
Biology: : For studying enzyme interactions and biological pathways.
Medicine: : Potential therapeutic agent for diseases due to its pharmacophore properties.
Industry: : Utilized in the synthesis of high-performance materials and catalysts.
Mechanism of Action
The compound exerts its effects by interacting with specific molecular targets, such as enzymes or receptors. Its ethoxy and phenylacetamide groups allow for hydrogen bonding, Van der Waals interactions, and hydrophobic effects, which contribute to its binding affinity and specificity. The pyridopyrimidine core can participate in aromatic stacking interactions, enhancing its stability and activity.
Comparison with Similar Compounds
Compared to other pyridopyrimidine derivatives, 2-(5-ethoxy-1-methyl-2,4-dioxo-1,2-dihydropyrido[2,3-d]pyrimidin-3(4H)-yl)-N-(2-ethoxyphenyl)acetamide stands out due to its unique combination of ethoxy and phenylacetamide groups, which impart distinct chemical and biological properties.
List of Similar Compounds
2,4-Dioxo-1,2-dihydropyrido[2,3-d]pyrimidine derivatives.
Phenylacetamide derivatives.
Ethoxy-substituted heterocycles.
This uniqueness can be explored further in tailored applications, shedding light on new pathways for drug development and industrial processes.
Properties
IUPAC Name |
2-(5-ethoxy-1-methyl-2,4-dioxopyrido[2,3-d]pyrimidin-3-yl)-N-(2-ethoxyphenyl)acetamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N4O5/c1-4-28-14-9-7-6-8-13(14)22-16(25)12-24-19(26)17-15(29-5-2)10-11-21-18(17)23(3)20(24)27/h6-11H,4-5,12H2,1-3H3,(H,22,25) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVLVBBTUEUMVJJ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=C2C(=NC=C1)N(C(=O)N(C2=O)CC(=O)NC3=CC=CC=C3OCC)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N4O5 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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